molecular formula C10H12N4OS B1271651 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 851879-31-7

4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1271651
M. Wt: 236.3 g/mol
InChI Key: RQKTUPNWHFQWBD-UHFFFAOYSA-N
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Description

4-Amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties . These compounds are characterized by a triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. The specific compound is a thiol derivative, indicating the presence of a sulfur-hydrogen (-SH) group attached to the triazole ring.

Synthesis Analysis

The synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives involves multiple steps, starting from basic precursors such as 2-ethoxybenzoic acid hydrazide . The process includes cyclization, condensation, and refluxing with various reagents and catalysts, such as hydrazine hydrate, ethanol, and sulfuric acid . The synthesis is carried out under controlled conditions, often involving the use of solvents like DMF or dioxane and bases like KOH, K2CO3, or NaH . The final products are typically confirmed using spectroscopic methods like FT-IR, NMR, and sometimes X-ray crystallography .

Molecular Structure Analysis

The molecular structure of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives has been elucidated using X-ray diffraction techniques, revealing details such as bond lengths, angles, and the overall geometry of the molecule . The triazole ring is planar, and the substituents on the ring can influence the overall shape and dihedral angles of the molecule . The presence of the thiol group is a significant structural feature that can participate in hydrogen bonding and other intermolecular interactions .

Chemical Reactions Analysis

These triazole derivatives can undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, which have been found to exhibit antibacterial, antifungal, and anticancer activities . The thiol group in the molecule can also react with halides to form S-substituted derivatives, which have been screened for their antioxidative activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives include their solubility in organic solvents, melting points, and odorless nature . These compounds are typically crystalline and can be characterized by their melting temperatures using devices like the OptiMelt MPA100 . The compounds' biological activities are often predicted using theoretical studies, such as density functional theory (DFT) calculations, which can provide insights into their reactivity and potential as biological inhibitors . Additionally, their photophysical properties, such as absorption and photoluminescence, are studied using spectroscopic techniques .

Scientific Research Applications

Synthesis and Structural Analysis

4-Amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized for various research purposes. A study by Zhou et al. (2007) described the synthesis of novel Schiff bases from this compound, which were characterized using X-ray crystallography. This provides insights into the compound's potential for forming structurally diverse derivatives (Zhou et al., 2007).

Biological Activities

The compound and its derivatives have been explored for their biological activities. Another study by Zhou et al. (2007) synthesized novel triazolothiadiazines and Schiff bases derived from 1,2,4-triazole, revealing their inhibitory effects on the growth of wheat and radish radicles, indicating potential plant-growth regulating properties (Zhou et al., 2007). Additionally, Bektaş et al. (2007) reported the antimicrobial activities of newly synthesized 1,2,4-triazole derivatives, showing that some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).

Heterocyclic Chemistry

The chemistry of heterocyclic compounds, including derivatives of 1,2,4-triazole, is a significant area in organic chemistry due to their broad spectrum of biological activity. Aksyonova-Seliuk et al. (2018) focused on synthesizing new compounds from this class, exploring their physical and chemical properties, and confirmed the chemical structures using modern instrumental methods. This research contributes to the understanding of biologically active substances (Aksyonova-Seliuk et al., 2018).

Green Chemistry

The green synthesis of derivatives from 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been achieved, as described by Rajurkar and Shirsath (2017). This approach emphasizes environmentally friendly methods and in-vivo antimicrobial activity, showcasing the compound's potential in sustainable chemistry (Rajurkar & Shirsath, 2017).

Potential for Novel Drug Development

The derivatives of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol are promising candidates for the development of new drugs. Hovsepyan et al. (2018) synthesized new derivatives and studied their anti-tumor activity and effects on the methylation level of tumor DNA, highlighting the compound's potential in medicinal chemistry (Hovsepyan et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

4-amino-3-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-2-15-8-6-4-3-5-7(8)9-12-13-10(16)14(9)11/h3-6H,2,11H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKTUPNWHFQWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167117
Record name 4-Amino-5-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

851879-31-7
Record name 4-Amino-5-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851879-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
XA Chen, XB Huang, HY Wu - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the title compound, C18H15OP·C10H12N4OS, the triazole ring makes a dihedral angle of 51.24 (7) with the attached benzene ring. The triazole ring and its thione substituent are …
Number of citations: 1 scripts.iucr.org
S Peddibhotla, K Caples, A Mehta, QY Chen… - Biochemical …, 2023 - Elsevier
Abstract Development of specific therapies that target and accelerate diabetic wound repair is an urgent need to alleviate pain and suffering and the huge socioeconomic burden of this …
Number of citations: 3 www.sciencedirect.com

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